N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, which provides the necessary stability and rigidity to the molecule. The pyrazole ring is then synthesized through a condensation reaction involving a hydrazine derivative and a β-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
4-Chloro-1-methyl-1H-pyrazole-3-carboxamide: Used in medicinal chemistry for its bioactive properties.
Thiazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of its structural features, which confer enhanced stability, lipophilicity, and bioactivity. The presence of the adamantyl group provides rigidity and resistance to metabolic degradation, while the thiazole and pyrazole rings offer versatile sites for chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c1-23-8-13(19)15(22-23)16(24)21-17-20-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNSWDTZCZCVBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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